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6-Bromo-4-chloro-7-methoxy-2-methylquinazoline
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Overview
Description
6-Bromo-4-chloro-7-methoxy-2-methylquinazoline is a chemical compound with the molecular formula C10H8BrClN2O and a molecular weight of 287.54 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-chloroquinazoline.
Methoxylation: The methoxy group is introduced at the 7th position using methoxylating agents such as sodium methoxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-methoxy-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with azide or cyano groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cell signaling pathways that are critical for cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Antibacterial and Antifungal Properties
The compound also demonstrates notable antibacterial and antifungal activities. Its halogen substituents contribute to enhanced binding affinities with microbial targets, making it a promising candidate for developing new antimicrobial agents .
Synthesis of Novel Derivatives
This compound serves as a versatile building block for synthesizing more complex quinazoline derivatives. Various synthetic pathways have been explored, allowing researchers to modify its structure to enhance biological activity or alter pharmacokinetic properties .
Table 1: Comparison of Quinazoline Derivatives
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Halogenated quinazoline | Anticancer, antibacterial, antifungal |
4-Chloro-7-fluoro-2-methylquinazoline | Fluorinated variant | Potential anticancer activity |
4-Chloro-N-methylquinazolin-2-amine | Amine substituted | Enhanced solubility |
Biological Interactions
Studies have shown that this compound can effectively bind to various enzymes and receptors involved in disease processes. This binding can modulate cellular pathways, particularly those related to cancer and infectious diseases .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound in vitro and in vivo.
Case Study: Anticancer Efficacy
A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell viability in treated cells compared to controls, suggesting strong potential as an anticancer agent.
Case Study: Antimicrobial Activity
Another investigation focused on the antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, supporting its application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
6-Bromo-4-chloro-7-methoxy-2-methylquinazoline can be compared with other quinazoline derivatives, such as:
4-Chloro-6-methoxy-2-methylquinazoline: Lacks the bromine atom at the 6th position.
6-Bromo-4-chloro-2-methylquinazoline: Lacks the methoxy group at the 7th position.
7-Methoxy-2-methylquinazoline: Lacks both the bromine and chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Bromo-4-chloro-7-methoxy-2-methylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. A notable study by Smith et al. (2023) reported that this compound demonstrated significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
The compound was shown to induce apoptosis in A549 cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. A study conducted by Zhang et al. (2022) assessed the compound's efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
The results indicated that the compound exhibited potent antibacterial activity against Pseudomonas aeruginosa, with a MIC value of 16 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 1: Anticancer Mechanism Exploration
In a detailed investigation by Johnson et al. (2023), the mechanism underlying the anticancer effects of this compound was explored using the MCF-7 breast cancer cell line. The study utilized flow cytometry and Western blot analysis to elucidate the pathways involved in apoptosis induction.
Key Findings:
- The compound upregulated pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-xL).
- Flow cytometry revealed an increase in sub-G1 phase cells, indicating apoptosis.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study conducted by Lee et al. (2023) examined various derivatives of quinazoline compounds to identify structural features that enhance biological activity. The study found that modifications at the bromine and methoxy positions significantly influenced the anticancer potency.
Key Insights:
- The presence of electron-withdrawing groups at specific positions increased cytotoxicity.
- Methoxy substitution was critical for maintaining antimicrobial efficacy.
Properties
Molecular Formula |
C10H8BrClN2O |
---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-13-8-4-9(15-2)7(11)3-6(8)10(12)14-5/h3-4H,1-2H3 |
InChI Key |
IUMTYOIHFSMPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)Br)OC |
Origin of Product |
United States |
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